

N-Tert-butylacrylamide CAS number and molecular weight

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Compound of Interest

Compound Name: *N-Tert-butylacrylamide*

Cat. No.: *B110227*

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An In-depth Technical Guide to **N-Tert-butylacrylamide**: Properties, Synthesis, and Applications in Biomedical Research

This technical guide provides a comprehensive overview of **N-Tert-butylacrylamide** (NTBA), a versatile monomer with significant applications in materials science and drug delivery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis protocols, and its role in the development of advanced biomedical systems.

Core Properties of N-Tert-butylacrylamide

N-Tert-butylacrylamide is a mono-substituted acrylamide monomer known for its temperature-responsive characteristics when polymerized. It is a white, solid compound with the following key properties:

Property	Value	Reference
CAS Number	107-58-4	[1] [2] [3] [4] [5]
Molecular Weight	127.18 g/mol	[1] [2] [5] [6]
Molecular Formula	C ₇ H ₁₃ NO	[3] [4] [5]
Melting Point	126-130 °C	[2] [4] [5]
Appearance	White crystalline solid	[2] [4]
Synonyms	NTBA, N-(1,1-Dimethylethyl)-2-propenamide	[1] [4] [5]

Synthesis and Polymerization Protocols

NTBA is a critical component in the synthesis of thermoresponsive polymers and hydrogels. These materials exhibit a Lower Critical Solution Temperature (LCST), a property that allows them to undergo a phase transition from soluble to insoluble in aqueous solutions as the temperature increases. This behavior is highly valuable for applications such as controlled drug delivery and cell immobilization.[\[4\]](#)

Synthesis of N-Tert-butylacrylamide Monomer

A common method for synthesizing the NTBA monomer is through the Ritter reaction, which involves the reaction of acrylonitrile with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[\[2\]](#)[\[5\]](#)

Experimental Protocol: Synthesis of NTBA Monomer

- Materials: Acrylonitrile, tert-butyl alcohol, sulfuric acid.
- Procedure:
 - Acrylonitrile and tert-butyl alcohol are reacted in the presence of a strong acid like sulfuric acid.[\[5\]](#)
 - The reaction mixture is then purified. This can be achieved through crystallization.[\[5\]](#)

- For instance, adding water or a lower alcohol solution (pH 0.1-3) to the reaction mixture can precipitate **N-tert-butylacrylamide** crystals.[\[5\]](#)

Free Radical Polymerization of NTBA-based Copolymers

NTBA is frequently copolymerized with other monomers to tune the properties of the resulting polymer, such as its LCST. A typical method for this is free radical polymerization.

Experimental Protocol: Synthesis of Poly(NTBA-co-N-vinylpyrrolidone)

- Materials: **N-tert-butylacrylamide** (NTBA), N-vinylpyrrolidone (NVP), Azobisisobutyronitrile (AIBN) (initiator), Dioxane (solvent).[\[3\]](#)
- Procedure:
 - Dissolve a total of 5g of the monomers (NTBA and NVP) and 50 mg of AIBN initiator in Dioxane to form a homogenous solution.[\[3\]](#)
 - Flush the reaction mixture with oxygen-free dry nitrogen gas.[\[3\]](#)
 - Carry out the copolymerization reaction at 70°C.[\[3\]](#)
 - Precipitate the resulting copolymer by pouring the solution into ice-cold water.[\[3\]](#)
 - Wash the precipitated copolymer with methanol to remove any unreacted monomers.[\[3\]](#)
 - Dry the final product in a vacuum oven for 24 hours.[\[3\]](#)

Applications in Drug Delivery and Biomedical Research

The thermoresponsive nature of NTBA-based polymers makes them highly suitable for "smart" drug delivery systems. These polymers can be designed to be soluble at room temperature and to form a gel at physiological temperatures, enabling the encapsulation and controlled release of therapeutic agents.[\[4\]](#)

Thermoresponsive Hydrogels for Controlled Drug Release

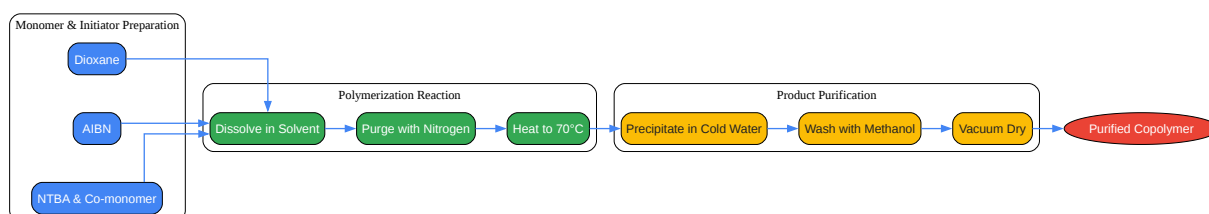
Hydrogels formulated from NTBA copolymers can encapsulate drugs in their swollen state at lower temperatures. As the temperature rises to the LCST, the hydrogel undergoes a phase transition, deswells, and releases the entrapped drug. This mechanism allows for targeted drug delivery to specific sites in the body, which can be induced by localized heating.

Cell Immobilization and Tissue Engineering

Hydrogels derived from NTBA are also explored for cell immobilization.[7][8] The porous structure of these hydrogels can provide a suitable microenvironment for cell encapsulation and growth, which is a key aspect of tissue engineering and regenerative medicine.[9]

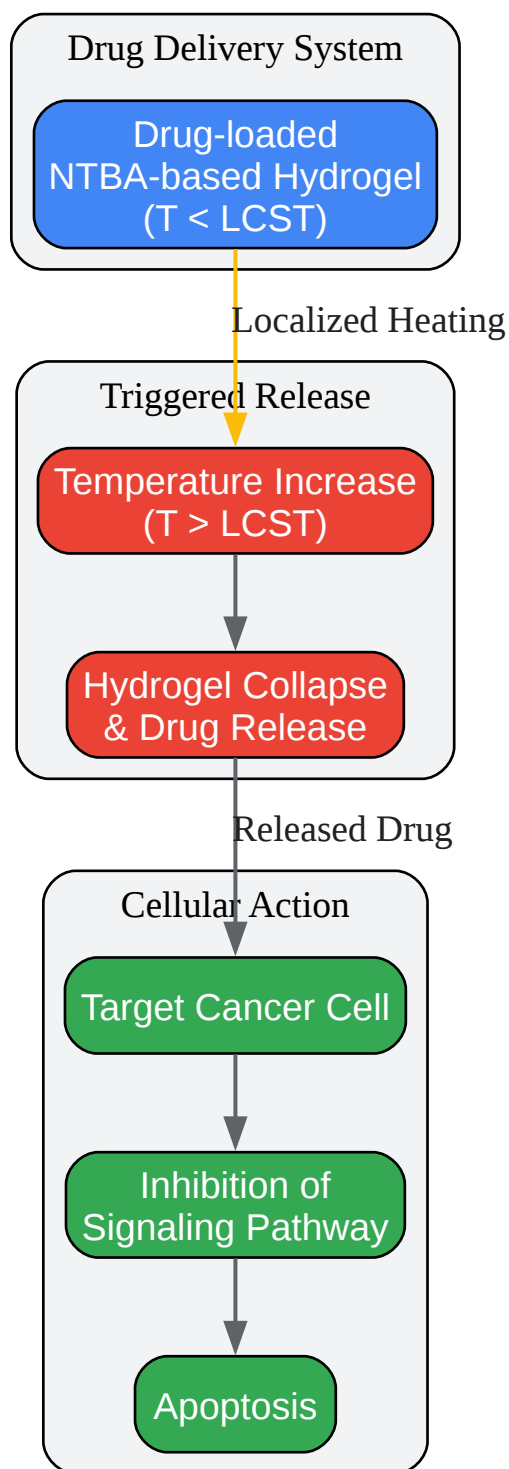
Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a typical experimental workflow for copolymer synthesis and the conceptual mechanism of thermoresponsive drug delivery.



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Caption: Experimental workflow for the synthesis of NTBA copolymers.



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Caption: Conceptual diagram of thermoresponsive drug delivery.

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